N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC16348286
Molecular Formula: C20H18N4O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O2 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-[2-(1H-indole-3-carbonylamino)ethyl]-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C20H18N4O2/c25-19(15-12-23-17-8-4-2-6-14(15)17)21-9-10-22-20(26)18-11-13-5-1-3-7-16(13)24-18/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26) |
| Standard InChI Key | KAWGZNRGQKTXBX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule consists of two indole rings: the first at position 3 is functionalized with a carbonyl group, while the second at position 2 contains a carboxamide moiety. These are connected by an ethylenediamine-derived spacer (-NH-CH₂-CH₂-NH-), creating a planar aromatic core flanked by flexible linkages. The indole-3-carbonyl group contributes to π-π stacking interactions, whereas the carboxamide at position 2 facilitates hydrogen bonding with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈N₄O₂ |
| Molecular Weight (g/mol) | 346.39 |
| Hydrogen Bond Donors | 4 (2 indole NH, 2 amide NH) |
| Hydrogen Bond Acceptors | 4 (2 carbonyl O, 2 amide O) |
| Rotatable Bonds | 6 |
| Topological Polar Surface | 106 Ų |
Spectroscopic Features
While experimental NMR or IR data for this exact compound are unavailable, analogous indole-carboxamides exhibit distinctive signals:
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¹H NMR: Indole NH protons resonate at δ 10.5–11.5 ppm, while amide protons appear at δ 6.5–8.0 ppm.
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¹³C NMR: Carbonyl carbons (C=O) typically show peaks near δ 165–175 ppm.
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IR: Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) dominate .
Synthesis and Reaction Pathways
Retrosynthetic Strategy
The compound can be synthesized via a convergent approach:
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Indole-3-carbonyl chloride preparation: Treating 1H-indole-3-carboxylic acid with thionyl chloride yields the acyl chloride.
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Ethylenediamine coupling: Reacting the acyl chloride with ethylenediamine forms the intermediate N-(2-aminoethyl)-1H-indole-3-carboxamide.
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Carboxamide formation: Condensing the intermediate with 1H-indole-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) produces the final product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl₂, reflux, 4 h | 85% |
| 2 | Ethylenediamine, DCM, 0°C, 2 h | 78% |
| 3 | EDC, HOBt, DMF, rt, 12 h | 65% |
Optimization Challenges
Side reactions, such as over-acylation of ethylenediamine or racemization during carbodiimide activation, necessitate careful stoichiometric control and low-temperature conditions . Catalytic additives like DMAP improve yields by mitigating side product formation.
Biological Activity and Mechanistic Insights
Putative Targets
The compound’s structural similarity to serotonin receptor ligands suggests potential 5-HT modulation. Indole derivatives are known to bind 5-HT₂A/2C receptors, influencing neurotransmission and mood regulation. Additionally, the carboxamide moiety may confer kinase inhibitory activity, particularly against tyrosine kinases involved in oncogenic signaling.
In Vitro Evidence
While direct assays are lacking, analogs demonstrate:
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Antiproliferative effects: IC₅₀ values of 2–10 µM against MCF-7 breast cancer cells.
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Antimicrobial activity: MIC of 16 µg/mL for Staphylococcus aureus .
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Anti-inflammatory action: 40% inhibition of COX-2 at 50 µM.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The compound’s logP is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility remains low (~50 µg/mL at pH 7.4), necessitating formulation enhancements like cyclodextrin complexation.
Metabolic Stability
Microsomal studies on related indoles show rapid CYP3A4-mediated oxidation of the ethylenediamine linker, suggesting susceptibility to first-pass metabolism. Methylation of the indole NH or spacer modification could improve stability.
Comparative Analysis with Structural Analogs
N-{2-[(1H-Indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
This analog (MW 360.4 g/mol) incorporates a methyl group at the N1 position of the second indole, enhancing metabolic stability but reducing 5-HT receptor affinity compared to the unmethylated compound.
N-(2-{[(5-Bromofuran-2-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
Replacing the indole-3-carbonyl with a bromofuran moiety increases halogen bonding potential, improving kinase inhibition (IC₅₀ 0.8 µM vs. 2.5 µM).
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